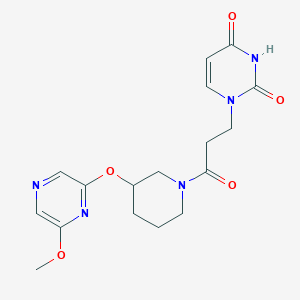![molecular formula C15H23Cl4N3O B2564143 (3-氨基-4,5-二氯苯基)-[4-[(二甲基氨基)甲基]哌啶-1-基]甲酮二盐酸盐 CAS No. 2095409-13-3](/img/structure/B2564143.png)
(3-氨基-4,5-二氯苯基)-[4-[(二甲基氨基)甲基]哌啶-1-基]甲酮二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of dichloroaniline and piperidine moieties, which contribute to its unique chemical properties
科学研究应用
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dichloroaniline intermediate: This step involves the chlorination of aniline to produce 2,3-dichloroaniline.
Coupling with piperidine: The 2,3-dichloroaniline is then coupled with 4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
作用机制
The mechanism of action of 2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dichloroaniline: Shares the dichloroaniline moiety but lacks the piperidine group.
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride: Contains the piperidine group but lacks the dichloroaniline moiety.
Uniqueness
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride is unique due to the combination of both dichloroaniline and piperidine moieties in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components.
属性
IUPAC Name |
(3-amino-4,5-dichlorophenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O.2ClH/c1-19(2)9-10-3-5-20(6-4-10)15(21)11-7-12(16)14(17)13(18)8-11;;/h7-8,10H,3-6,9,18H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANKVYDLDOYBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2564062.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
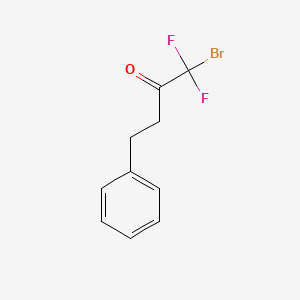
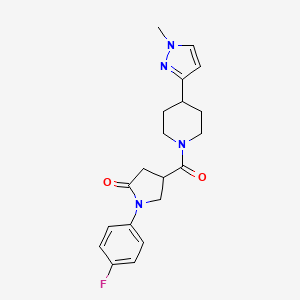
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)
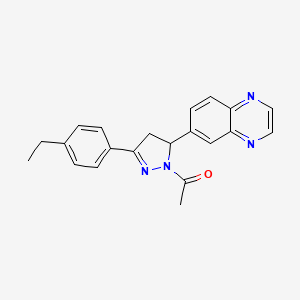
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)
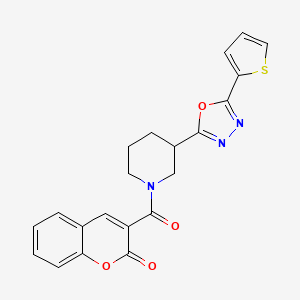
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2564078.png)
![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)
